molecular formula C11H15NO B13328785 (S)-4-(Piperidin-2-yl)phenol

(S)-4-(Piperidin-2-yl)phenol

Cat. No.: B13328785
M. Wt: 177.24 g/mol
InChI Key: YDYOXZKGPNTYAV-NSHDSACASA-N
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Description

(S)-4-(Piperidin-2-yl)phenol is an organic compound characterized by a phenol group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Piperidin-2-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Piperidin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(Piperidin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Piperidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Piperidin-2-yl)phenol is unique due to the specific positioning of the phenol group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with target molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-[(2S)-piperidin-2-yl]phenol

InChI

InChI=1S/C11H15NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h4-7,11-13H,1-3,8H2/t11-/m0/s1

InChI Key

YDYOXZKGPNTYAV-NSHDSACASA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=C(C=C2)O

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)O

Origin of Product

United States

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